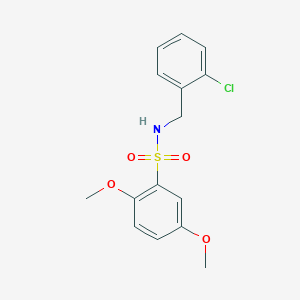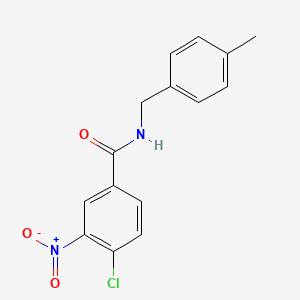![molecular formula C13H16ClNO6S B5717618 methyl [2-chloro-4-(4-morpholinylsulfonyl)phenoxy]acetate](/img/structure/B5717618.png)
methyl [2-chloro-4-(4-morpholinylsulfonyl)phenoxy]acetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl [2-chloro-4-(4-morpholinylsulfonyl)phenoxy]acetate, also known as CP-690,550, is a potent and selective inhibitor of the Janus kinase (JAK) family of enzymes. JAKs play a critical role in the signaling pathways of cytokines and growth factors, which are involved in a wide range of physiological processes, including immune function, hematopoiesis, and inflammation. As such, CP-690,550 has been the subject of extensive scientific research aimed at understanding its mechanism of action and potential therapeutic applications.
作用机制
Methyl [2-chloro-4-(4-morpholinylsulfonyl)phenoxy]acetate works by inhibiting the activity of JAK enzymes, which are involved in the signaling pathways of cytokines and growth factors. Specifically, this compound binds to the ATP-binding site of JAK enzymes and prevents their activation, thereby blocking downstream signaling and reducing the production of pro-inflammatory cytokines. This mechanism of action has been confirmed in several studies, including biochemical assays and X-ray crystallography.
Biochemical and physiological effects:
This compound has been shown to have several biochemical and physiological effects, including reduced production of pro-inflammatory cytokines, decreased immune cell activation, and reduced inflammation in animal models and human clinical trials. Additionally, this compound has been shown to have a favorable safety profile, with minimal side effects reported in clinical trials.
实验室实验的优点和局限性
Methyl [2-chloro-4-(4-morpholinylsulfonyl)phenoxy]acetate has several advantages for use in laboratory experiments, including its well-established synthesis method, high potency and selectivity, and favorable safety profile. However, this compound is a relatively new compound and its long-term effects on human health are not yet fully understood. Additionally, this compound is a highly specific inhibitor of JAK enzymes and may not be suitable for all research applications.
未来方向
There are several potential future directions for research on methyl [2-chloro-4-(4-morpholinylsulfonyl)phenoxy]acetate, including:
1. Further studies on the mechanism of action of this compound, including its effects on downstream signaling pathways and gene expression.
2. Exploration of the potential therapeutic applications of this compound in other autoimmune diseases, such as multiple sclerosis and lupus.
3. Investigation of the potential use of this compound in combination with other immunomodulatory agents for enhanced therapeutic efficacy.
4. Development of new JAK inhibitors with improved pharmacokinetic properties and reduced off-target effects.
In conclusion, this compound is a potent and selective inhibitor of JAK enzymes that has shown promise in the treatment of autoimmune diseases. Its mechanism of action has been well-established and its safety profile is favorable. Further research is needed to fully understand its potential therapeutic applications and to develop new JAK inhibitors with improved properties.
合成方法
Methyl [2-chloro-4-(4-morpholinylsulfonyl)phenoxy]acetate can be synthesized using a multistep process that involves the reaction of 2-chloro-4-(4-morpholinylsulfonyl)phenol with methyl chloroacetate in the presence of a base, followed by purification and isolation of the resulting product. The synthesis of this compound is well-established and has been described in several scientific publications.
科学研究应用
Methyl [2-chloro-4-(4-morpholinylsulfonyl)phenoxy]acetate has been extensively studied in preclinical and clinical settings for its potential therapeutic applications. One of the most promising areas of research has been in the treatment of autoimmune diseases, such as rheumatoid arthritis, psoriasis, and inflammatory bowel disease. This compound has been shown to effectively block the activity of JAK enzymes, which are involved in the inflammatory response, and thereby reduce inflammation and disease activity in animal models and human clinical trials.
属性
IUPAC Name |
methyl 2-(2-chloro-4-morpholin-4-ylsulfonylphenoxy)acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16ClNO6S/c1-19-13(16)9-21-12-3-2-10(8-11(12)14)22(17,18)15-4-6-20-7-5-15/h2-3,8H,4-7,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BIQDRCXCOHAYAA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)COC1=C(C=C(C=C1)S(=O)(=O)N2CCOCC2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16ClNO6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.79 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-benzyl-5-[(2,2,2-trifluoroethoxy)methyl]-2-furamide](/img/structure/B5717536.png)
![methyl 3-{[3-(4-nitrophenyl)acryloyl]amino}-2-thiophenecarboxylate](/img/structure/B5717542.png)
![1-[(5-chloro-2-thienyl)sulfonyl]-4-(3-pyridinylcarbonyl)piperazine](/img/structure/B5717544.png)
![{2-[(2-fluorobenzyl)oxy]phenyl}methanol](/img/structure/B5717558.png)
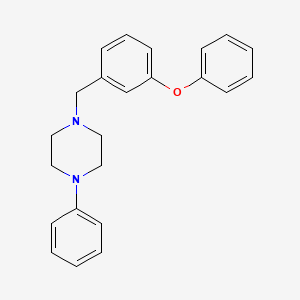
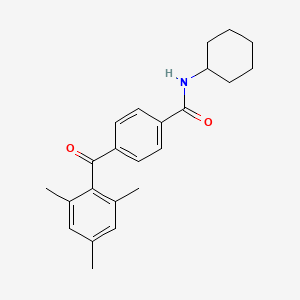
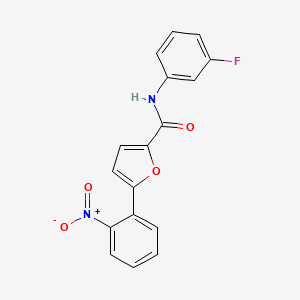
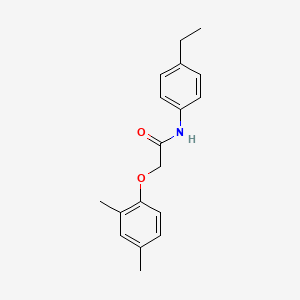
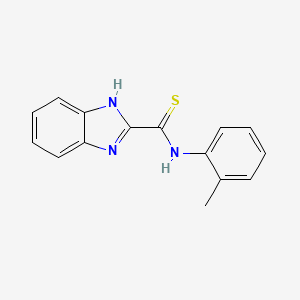
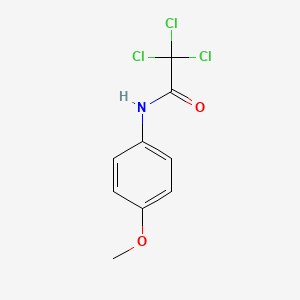
![N-[4-(5-bromo-1H-imidazol-4-yl)phenyl]acetamide](/img/structure/B5717596.png)
![1-(5-methyl-2-furyl)ethanone 5H-[1,2,4]triazino[5,6-b]indol-3-ylhydrazone](/img/structure/B5717605.png)
